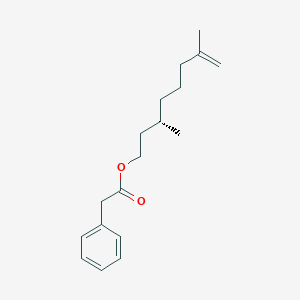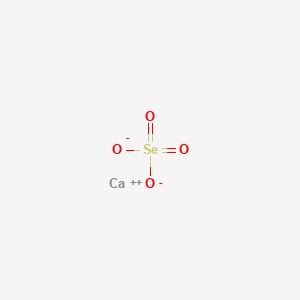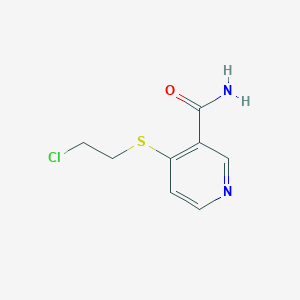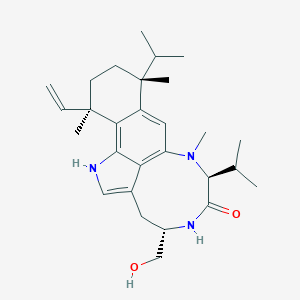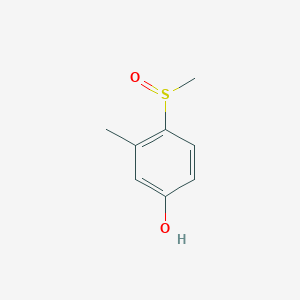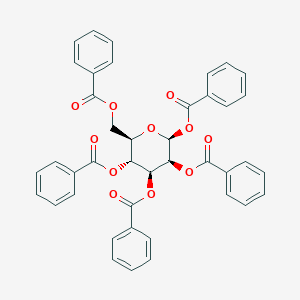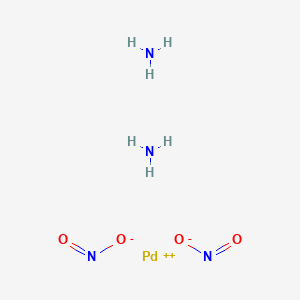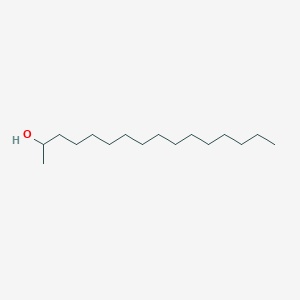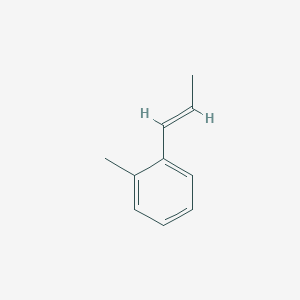
2-Methyl-trans-beta-methylstyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-trans-beta-methylstyrene is a chemical compound that belongs to the class of styrene derivatives. It is also known as 2-Methyl-1,3-pentadiene. This compound has a unique structure that makes it an important intermediate in the synthesis of various organic compounds. 2-Methyl-trans-beta-methylstyrene is used in the production of resins, polymers, and plastics.
Mechanism Of Action
The mechanism of action of 2-Methyl-trans-beta-methylstyrene is not well understood. However, it is believed that this compound acts as an electrophile and reacts with nucleophiles such as amino acids and proteins. This reaction leads to the formation of adducts that can alter the structure and function of proteins. This can result in various biochemical and physiological effects.
Biochemical And Physiological Effects
2-Methyl-trans-beta-methylstyrene has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have anti-cancer properties. 2-Methyl-trans-beta-methylstyrene has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Methyl-trans-beta-methylstyrene in lab experiments include its high purity, low cost, and availability. This compound is also stable and can be stored for long periods of time. However, the limitations of using 2-Methyl-trans-beta-methylstyrene in lab experiments include its toxicity and potential health hazards. This compound should be handled with care and proper safety precautions should be taken.
Future Directions
There are several future directions for the research on 2-Methyl-trans-beta-methylstyrene. One future direction is to investigate the mechanism of action of this compound in more detail. Another future direction is to explore the potential of this compound in the development of novel drugs and pharmaceuticals. Additionally, the use of 2-Methyl-trans-beta-methylstyrene in the production of resins, polymers, and plastics can be further optimized to improve the properties of these materials. Further research can also be conducted to explore the potential of 2-Methyl-trans-beta-methylstyrene in other applications such as agriculture and food industry.
Conclusion:
In conclusion, 2-Methyl-trans-beta-methylstyrene is an important intermediate in the synthesis of various organic compounds. This compound has been widely used in scientific research and has been shown to have various biochemical and physiological effects. The synthesis method, mechanism of action, advantages and limitations for lab experiments, and future directions of 2-Methyl-trans-beta-methylstyrene have been discussed in this paper. Further research on this compound can lead to the development of novel drugs and pharmaceuticals and the optimization of its use in various applications.
Synthesis Methods
The synthesis of 2-Methyl-trans-beta-methylstyrene involves the reaction between 2-Methyl-1,3-butadiene and acetic acid. This reaction is catalyzed by a strong acid such as sulfuric acid. The reaction produces 2-Methyl-trans-beta-methylstyrene as the main product. The purity of the product can be improved by distillation.
Scientific Research Applications
2-Methyl-trans-beta-methylstyrene has been widely used in scientific research. It has been used as an intermediate in the synthesis of various organic compounds. It is also used in the production of resins, polymers, and plastics. 2-Methyl-trans-beta-methylstyrene has been used as a starting material for the synthesis of polymeric materials with unique properties. It has also been used in the synthesis of novel drugs and pharmaceuticals.
properties
CAS RN |
14918-24-2 |
|---|---|
Product Name |
2-Methyl-trans-beta-methylstyrene |
Molecular Formula |
C10H12 |
Molecular Weight |
132.2 g/mol |
IUPAC Name |
1-methyl-2-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C10H12/c1-3-6-10-8-5-4-7-9(10)2/h3-8H,1-2H3/b6-3+ |
InChI Key |
CZUZGUCIXCUKSC-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1C |
SMILES |
CC=CC1=CC=CC=C1C |
Canonical SMILES |
CC=CC1=CC=CC=C1C |
synonyms |
1-Methyl-2-(1-propenyl)benzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



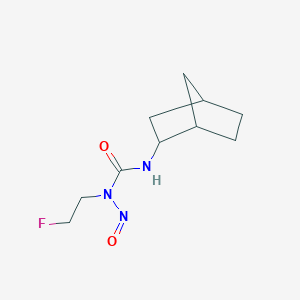
![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)
